2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride
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Overview
Description
2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride is a complex organic compound featuring a quinoline derivative. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a tetrahydroquinoline moiety and an amino acid derivative. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and could be a valuable intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through methods such as the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Oxo Group: The next step involves the introduction of the oxo group at the 2-position of the tetrahydroquinoline ring. This can be accomplished through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Amino Acid Derivative: The final step involves the coupling of the oxo-tetrahydroquinoline with an amino acid derivative. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.
Catalysis: The use of catalysts to lower reaction temperatures and increase yields.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxy-tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology
In biological research, the compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used to probe enzyme active sites or as a ligand in receptor binding studies.
Medicine
Medically, the compound’s potential pharmacological activities are of significant interest. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure but differ in their functional groups and biological activities.
Tetrahydroquinoline Derivatives: Similar compounds include tetrahydroquinoline itself and its various substituted derivatives.
Uniqueness
What sets 2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride apart is the combination of the tetrahydroquinoline moiety with an amino acid derivative. This unique structure may confer distinct biological activities and synthetic utility, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-methylamino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-15(10-14(18)19)9-13(17)16-8-4-6-11-5-2-3-7-12(11)16;/h2-3,5,7H,4,6,8-10H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYLQFRFBPMQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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